molecular formula C12H15N5O3 B2926854 N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900011-78-1

N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2926854
CAS RN: 900011-78-1
M. Wt: 277.284
InChI Key: WWVRAXXZVMLYJU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound with a wide range of biological activities . They have been studied for their potential use in medicinal chemistry .


Molecular Structure Analysis

The compound is likely to have an unsymmetrical structure, but its conjugate acid and conjugate base may have C2v symmetry .


Chemical Reactions Analysis

The compound, being an allyl ether, might undergo Claisen rearrangement when heated . This rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .

Scientific Research Applications

  • Synthesis and Derivative Applications : A study by Rahmouni et al. (2014) focuses on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes. This type of research is fundamental for exploring the chemical properties and potential applications of derivatives related to your compound of interest (Rahmouni et al., 2014).

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) have synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. The study also examines the antioxidant activity of these ligands and their complexes, indicating potential biological applications (Chkirate et al., 2019).

  • Anticancer Applications : Al-Sanea et al. (2020) investigated the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with potential anticancer properties. This indicates a possible avenue for the compound in cancer research (Al-Sanea et al., 2020).

  • Antimicrobial Activity : Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, which could be related to the chemical structure of your compound, and evaluated their antimicrobial properties (Bondock et al., 2008).

  • Synthesis and PET Imaging Applications : A study by Dollé et al. (2008) on the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa), shows potential applications in positron emission tomography (PET) imaging (Dollé et al., 2008).

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-2-3-13-10(19)7-16-8-14-11-9(12(16)20)6-15-17(11)4-5-18/h2,6,8,18H,1,3-5,7H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVRAXXZVMLYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C=NC2=C(C1=O)C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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